Scaffold-Dependent Potency: In Vivo Efficacy in Angiotensin II Receptor Antagonism
The 3,5-dihydro-4H-imidazol-4-one core is the active pharmacophore in a potent series of angiotensin II receptor antagonists. The optimized analog, 3,5-dihydro-5-(1-methylethylidene)-2-propyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-4H-imidazol-4-one (2b), demonstrates the scaffold's capability. This compound achieved a pA2 of 8.85 in rabbit aorta and, when administered orally to conscious sodium-depleted spontaneously hypertensive rats, showed a superior duration of action exceeding 24 hours compared to the clinical candidate DuP 753 [REFS-1, REFS-2]. This data establishes the core scaffold—to which 3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS 32023-94-2) is the direct synthetic precursor—as a high-value platform for long-acting cardiovascular agents.
| Evidence Dimension | In vivo duration of antihypertensive action |
|---|---|
| Target Compound Data | Scaffold-derived compound 2b: > 24 hours |
| Comparator Or Baseline | DuP 753 (Losartan): Shorter duration |
| Quantified Difference | Qualitative superiority; duration > 24 h vs. comparator's standard profile |
| Conditions | Oral administration to conscious sodium-depleted spontaneously hypertensive rats |
Why This Matters
For users procuring CAS 32023-94-2 as a core intermediate for antihypertensive drug discovery, this data validates the scaffold's capacity to produce development candidates with best-in-class duration of action.
- [1] Okazaki, T.; Watanabe, T.; Kikuchi, K.; Suga, A.; Shibasaki, M.; Fujimori, A.; Inagaki, O.; Yanagisawa, I. Studies on nonpeptide angiotensin II receptor antagonists. III. Synthesis and biological evaluation of 5-alkylidene-3,5-dihydro-4H-imidazol-4-one derivatives. Chem. Pharm. Bull. 1998, 46, 777-781. View Source
- [2] Wong, P.C.; Price, W.A. Jr; Chiu, A.T.; Duncia, J.V.; Carini, D.J.; Wexler, R.R.; Johnson, A.L.; Timmermans, P.B. In vivo pharmacology of DuP 753. Am. J. Hypertens. 1991, 4, 288S-298S. View Source
